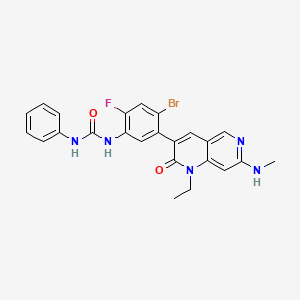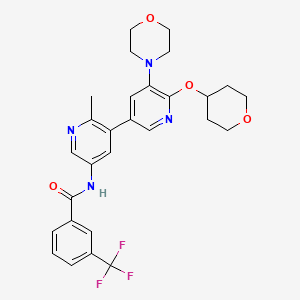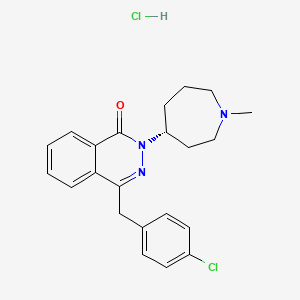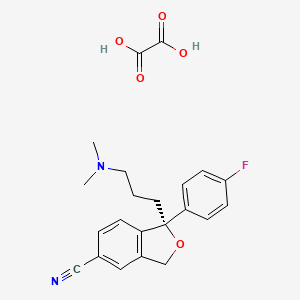
Ripretinib
Overview
Description
Ripretinib, marketed under the brand name Qinlock, is a novel type II tyrosine switch control inhibitor developed by Deciphera Pharmaceuticals. It is primarily used for the treatment of advanced gastrointestinal stromal tumors (GIST) that have not responded adequately to other kinase inhibitors such as imatinib, sunitinib, and regorafenib . This compound was first approved by the United States Food and Drug Administration (FDA) in May 2020 .
Mechanism of Action
Target of Action
Ripretinib, also known as DCC-2618, is designed to inhibit a broad spectrum of oncogenic and drug-resistant KIT and PDGFRA kinases . These kinases are found in various cancers and myeloproliferative neoplasms, particularly in gastrointestinal stromal tumors (GISTs) .
Mode of Action
This compound is a novel, tyrosine kinase switch control inhibitor . It binds to the switch pocket of the kinase, preventing access by the activation loop, thereby locking the kinase into an inactive state . Additionally, this compound binds to the activation loop, further preventing its access to the switch pocket and blocking kinase activity . This unique dual mechanism of action results in the inhibition of downstream signaling and cell proliferation .
Biochemical Pathways
This compound broadly inhibits primary and drug-resistant KIT/PDGFRA mutants . In drug-resistant cancers, this compound blocks kinase signaling and tumor growth . It has been shown to synergize with inhibitors of the MAPK pathway , suggesting that it may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of DCC-2618 are still under investigation. The dose of 150 mg once daily was selected as the Recommended Phase 2 Dose (RP2D) based on a phase 1 study
Result of Action
This compound shows efficacy in KIT and PDGFRA mutant cancer models and reduces circulating tumor DNA mutant allele frequency in GIST patients . It has demonstrated encouraging efficacy in both imatinib-sensitive and imatinib-resistant GIST and mastocytosis cell lines .
Biochemical Analysis
Biochemical Properties
DCC-2618 plays a crucial role in biochemical reactions by inhibiting the activity of KIT and PDGFRA kinases. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. DCC-2618 interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation . This inhibition is independent of ATP concentration, making DCC-2618 effective against a wide range of mutations in KIT and PDGFRA .
Cellular Effects
DCC-2618 exerts significant effects on various types of cells and cellular processes. By inhibiting KIT and PDGFRA kinases, DCC-2618 disrupts cell signaling pathways that are crucial for cell proliferation and survival . This leads to reduced cell growth and increased apoptosis in cancer cells. Additionally, DCC-2618 influences gene expression and cellular metabolism by modulating the activity of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways .
Molecular Mechanism
The molecular mechanism of DCC-2618 involves its binding to the active sites of KIT and PDGFRA kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of these kinases, which is necessary for their activation and subsequent signaling. By blocking these signaling pathways, DCC-2618 effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, DCC-2618 has been shown to inhibit a broad spectrum of primary and drug-resistant mutations in KIT and PDGFRA, making it a potent therapeutic agent for various malignancies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DCC-2618 have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting KIT and PDGFRA kinases over extended periods . Long-term studies have shown that DCC-2618 maintains its efficacy in reducing cell proliferation and inducing apoptosis in cancer cells, even after prolonged exposure . Additionally, the compound has shown resilience to degradation, ensuring its continued effectiveness in laboratory settings .
Dosage Effects in Animal Models
The effects of DCC-2618 vary with different dosages in animal models. Studies have shown that higher doses of DCC-2618 result in more significant inhibition of KIT and PDGFRA kinases, leading to greater reductions in tumor growth . At very high doses, DCC-2618 may cause toxic or adverse effects, such as weight loss and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
DCC-2618 is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit KIT and PDGFRA kinases, contributing to the overall therapeutic effects of DCC-2618 . Additionally, DCC-2618 influences metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
DCC-2618 is transported and distributed within cells and tissues through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, DCC-2618 accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on KIT and PDGFRA kinases . This targeted distribution ensures the compound’s effectiveness in inhibiting cancer cell growth and survival .
Subcellular Localization
The subcellular localization of DCC-2618 plays a crucial role in its activity and function . The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, where it interacts with its target kinases . This localization is mediated by targeting signals and post-translational modifications that direct DCC-2618 to its sites of action . By localizing to these compartments, DCC-2618 effectively inhibits KIT and PDGFRA kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Preparation Methods
The synthesis of ripretinib involves a multi-step process starting from 3-oxo-pentanedioic acid diethyl ester. The synthetic route includes several key steps such as bromination, fluorination, and coupling reactions to form the final compound, 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea . Industrial production methods focus on optimizing these steps to ensure high yield and purity while minimizing impurities .
Chemical Reactions Analysis
Ripretinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Halogen substitution reactions are common in the synthesis of this compound, particularly involving bromine and fluorine atoms
Common reagents used in these reactions include bromine, fluorine, and various coupling agents. The major products formed from these reactions are intermediates that lead to the final this compound compound .
Scientific Research Applications
Ripretinib has significant applications in scientific research, particularly in the fields of:
Chemistry: this compound serves as a model compound for studying kinase inhibitors and their synthetic pathways.
Biology: It is used to investigate the biological mechanisms of kinase inhibition and its effects on cellular processes.
Medicine: This compound is extensively studied for its therapeutic potential in treating GIST and other cancers driven by kinase mutations
Comparison with Similar Compounds
Ripretinib is compared with other kinase inhibitors such as sunitinib and imatinib. While all these compounds target kinase activity, this compound is unique due to its dual mechanism of action, which provides broad-spectrum inhibition of kinase signaling . Similar compounds include:
Sunitinib: Another kinase inhibitor used in the treatment of GIST, but with a different mechanism of action.
Imatinib: The first-line treatment for GIST, which targets specific kinase mutations.
This compound has shown comparable efficacy and fewer side effects compared to sunitinib in clinical studies .
Properties
IUPAC Name |
1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVGZHQAGLHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027956 | |
| Record name | Ripretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
568.6±50.0 | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth. | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1442472-39-0 | |
| Record name | Ripretinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ripretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIPRETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)



![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
